5,6,7,8-Tetrahydronaphthalene-1,2-diol
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Overview
Description
5,6,7,8-Tetrahydronaphthalene-1,2-diol is a compound belonging to the class of organic compounds known as tetralins. Its chemical structure consists of a naphthalene ring system with two hydroxyl groups (diol) and two propylamine substituents. The compound’s systematic name is 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol .
Preparation Methods
Synthetic Routes::
Reductive Amination:
Industrial Production:: The industrial production of 5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves large-scale hydrogenation of naphthoquinone derivatives.
Chemical Reactions Analysis
Oxidation: The diol can be oxidized to form the corresponding naphthoquinone.
Reduction: Reduction of the quinone moiety yields the diol.
Substitution: The propylamine groups can undergo substitution reactions.
Common reagents include hydrogen gas (for hydrogenation), reducing agents (such as sodium borohydride), and oxidizing agents (like potassium permanganate).
Major products:
- Oxidation: 1,2-naphthoquinone
- Reduction: 5,6,7,8-tetrahydronaphthalene-1,2-diol
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the synthesis of various compounds.
Mechanism of Action
The exact mechanism of action for 5,6,7,8-tetrahydronaphthalene-1,2-diol remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include other tetralins, such as 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol . the unique combination of diol and propylamine substituents sets 5,6,7,8-tetrahydronaphthalene-1,2-diol apart.
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6,11-12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOYQLOSBYLHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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